Miglustat hydrochloride

Descripción

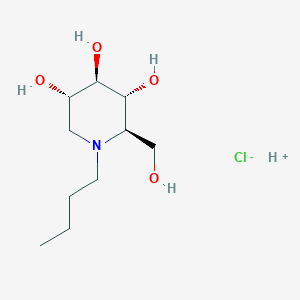

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Miglustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a pivotal therapeutic agent in the management of specific lysosomal storage disorders. It functions as a substrate reduction therapy (SRT), offering a distinct mechanistic approach compared to enzyme replacement therapies. This technical guide provides a comprehensive overview of the core mechanism of action of miglustat, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary mechanism of action of miglustat hydrochloride is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS), encoded by the UGCG gene.[1][2] GCS is a key enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] This step involves the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[3]

In lysosomal storage disorders such as Type 1 Gaucher disease and Niemann-Pick disease type C (NP-C), the genetic deficiency of specific lysosomal enzymes leads to the accumulation of their substrates, primarily GSLs.[2][4] By inhibiting GCS, miglustat reduces the rate of GSL biosynthesis, thereby decreasing the amount of substrate that reaches the deficient lysosomal enzymes.[1] This "substrate reduction" helps to alleviate the pathological accumulation of GSLs in various tissues, which is the underlying cause of the clinical manifestations of these diseases.[2][4]

Quantitative Data on Miglustat's Inhibitory Activity and Clinical Efficacy

The inhibitory potency of miglustat and its clinical effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Miglustat

| Target Enzyme | IC50 Value | Notes |

| Glucosylceramide Synthase (GCS) | 10-50 µM | The primary therapeutic target.[5] |

| Non-lysosomal β-glucosidase 2 | 81 µM | An off-target effect. |

| Intestinal Disaccharidases (Sucrase, Maltase) | Micromolar range | Responsible for gastrointestinal side effects.[6][7] |

| α-glucosidase I and II | Micromolar range | Off-target effects.[8] |

Table 2: Clinical Efficacy of Miglustat in Type 1 Gaucher Disease

| Clinical Parameter | Patient Population | Duration of Treatment | Mean Change from Baseline | Reference |

| Spleen Volume | Treatment-naïve adults | 12 months | -19% | [9] |

| Treatment-naïve adults | 18 months | -24.3% | [9] | |

| Liver Volume | Treatment-naïve adults | 12 months | -12% | [9] |

| Treatment-naïve adults | 18 months | -15.1% | [9] | |

| Hemoglobin Concentration | Treatment-naïve adults | 6 months | +0.77 g/dL | [9] |

| Platelet Count | Treatment-naïve adults | 12 months | +13.9 x 10⁹/L | [9] |

| Chitotriosidase Activity | Treatment-naïve adults | 12 months | -16.4% | [9] |

| Treatment-naïve adults | 24 months | -25.3% | [9] | |

| Treatment-naïve adults | 6 months | -38.2% | [10] | |

| Patients switched from ERT | 6 months | +33% | [11] |

Table 3: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C

| Neurological Parameter | Patient Population | Duration of Treatment | Outcome | Reference |

| Composite Disability Score | Pediatric and adult patients | Median of 1.46 years | Mean annual progression rate decreased from +0.11 to -0.01 | [11][12] |

| Pediatric and adult patients | 2 years | 69% of patients were categorized as improved/stable | [4] | |

| Horizontal Saccadic Eye Movement (HSEM) Velocity | Chinese patients (≥ 4 years) | 52 weeks | Mean saccadic peak velocity increased by 12.5% | [13] |

Key Experimental Protocols

1. In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of miglustat on GCS.

-

Objective: To measure the IC50 value of miglustat for GCS.

-

Materials:

-

Microsomal fraction containing GCS (from a suitable cell line or tissue).

-

Radiolabeled UDP-[¹⁴C]glucose.

-

Ceramide substrate (e.g., C6-ceramide).

-

This compound.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a series of dilutions of miglustat in the reaction buffer.

-

In a microcentrifuge tube, combine the microsomal fraction, ceramide substrate, and a specific concentration of miglustat (or vehicle control).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding radiolabeled UDP-[¹⁴C]glucose.

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipid phase containing the [¹⁴C]glucosylceramide product from the aqueous phase.

-

Quantify the amount of [¹⁴C]glucosylceramide using a scintillation counter.

-

Calculate the percentage of GCS inhibition for each miglustat concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the miglustat concentration and determine the IC50 value using non-linear regression analysis.

-

2. Cellular Substrate (Glycosphingolipid) Reduction Assay

This protocol describes a method to assess the effect of miglustat on GSL levels in a cellular context.

-

Objective: To quantify the reduction of a specific GSL (e.g., GM3) in cultured cells treated with miglustat.

-

Materials:

-

A suitable cell line (e.g., human fibroblasts or a relevant disease model cell line).

-

Cell culture medium and supplements.

-

This compound.

-

Reagents for lipid extraction (e.g., chloroform, methanol).

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Fluorescent labeling agent for GSLs (e.g., anthranilic acid).

-

-

Procedure:

-

Culture the cells to a desired confluency in multi-well plates.

-

Treat the cells with various concentrations of miglustat (or vehicle control) for a specified period (e.g., 72 hours).

-

Harvest the cells and perform lipid extraction using a chloroform/methanol-based method.[14]

-

Isolate the GSL fraction from the total lipid extract.

-

Cleave the glycan head groups from the GSLs using a specific enzyme (e.g., ceramide glycanase).

-

Label the released glycans with a fluorescent tag.[14]

-

Analyze the fluorescently labeled glycans by HPLC.[15]

-

Identify and quantify the peak corresponding to the glycan of the target GSL (e.g., the trisaccharide of GM3).

-

Calculate the percentage reduction of the specific GSL in miglustat-treated cells compared to control cells.

-

Visualizing the Mechanism and Workflow

Signaling Pathway

Experimental Workflow

Logical Framework of Therapeutic Effects

Conclusion

This compound's mechanism as a competitive and reversible inhibitor of glucosylceramide synthase provides a powerful therapeutic strategy for managing Type 1 Gaucher disease and Niemann-Pick disease type C. By reducing the biosynthesis of glycosphingolipids, it effectively alleviates the substrate burden on deficient lysosomal enzymes, leading to measurable clinical improvements. This guide has provided a detailed technical overview of its mechanism, supported by quantitative data and standardized protocols, to aid researchers and drug development professionals in their understanding and application of this important therapeutic agent.

References

- 1. Treatment outcomes following continuous miglustat therapy in patients with Niemann-Pick disease Type C: a final report of the NPC Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 3. Miglustat in Niemann-Pick disease type C patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable or improved neurological manifestations during miglustat therapy in patients from the international disease registry for Niemann-Pick disease type C: an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of glycosphingolipids from cell lines [protocols.io]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

What is the chemical structure of Miglustat hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for Miglustat hydrochloride.

Chemical Structure and Properties

This compound is an N-alkylated imino sugar, a synthetic analog of D-glucose.[1][2][3] Its chemical structure is defined by a piperidine (B6355638) ring with multiple hydroxyl groups and a butyl chain attached to the nitrogen atom.

Chemical Identifiers

-

IUPAC Name: (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride[4]

-

Synonyms: N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride[5][6]

-

Molecular Formula: C10H21NO4.HCl[6]

-

Molecular Weight: 255.74 g/mol

-

SMILES: CCCCN1C--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1CO.Cl[4]

-

InChI Key: QPAFAUYWVZMWPR-ZSOUGHPYSA-N[4]

A 2D representation of the chemical structure is provided below:

**2. Mechanism of Action

This compound is a reversible and competitive inhibitor of glucosylceramide synthase.[5] This enzyme is critical for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, this compound reduces the production of glucosylceramide and other downstream glycosphingolipids. This mode of action is known as substrate reduction therapy and is particularly relevant in lysosomal storage disorders where the breakdown of these lipids is impaired.

Additionally, this compound has been shown to inhibit α-glucosidase I and II.[7] This activity contributes to its ability to rescue trafficking-deficient proteins, such as the F508del-CFTR mutant in cystic fibrosis, by modifying protein glycosylation in the endoplasmic reticulum.[7]

The primary signaling pathway affected by this compound is the glycosphingolipid biosynthesis pathway. A simplified diagram of this pathway and the point of inhibition is presented below.

Caption: Inhibition of Glucosylceramide Synthase by this compound.

**3. Quantitative Data

The inhibitory activity of Miglustat has been quantified in various studies. The following table summarizes key inhibitory concentrations.

| Enzyme Target | IC50 Value | Cell/System Type |

| Glucosylceramide Synthase | 32 µM | Rat recombinant enzyme |

| β-glucosidase 2 | 81 µM | Rat recombinant enzyme |

Data sourced from Cayman Chemical product information.

Experimental Protocols

Determination of IC50 for Glucosylceramide Synthase

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for glucosylceramide synthase, based on common biochemical assay principles.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of recombinant glucosylceramide synthase.

Materials:

-

Recombinant glucosylceramide synthase

-

Ceramide (substrate)

-

UDP-glucose (radiolabeled or fluorescently tagged)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

96-well microplate

-

Scintillation counter or fluorescence plate reader

-

Reaction termination solution (e.g., chloroform/methanol mixture)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer to cover a wide range of concentrations.

-

Prepare a reaction mixture containing the assay buffer, ceramide, and radiolabeled UDP-glucose.

-

-

Enzyme Inhibition Assay:

-

To each well of the microplate, add a fixed amount of the recombinant glucosylceramide synthase.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the reaction mixture containing the substrates to each well.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature, allowing the enzymatic reaction to proceed.

-

-

Termination of Reaction:

-

Stop the reaction by adding the termination solution.

-

-

Quantification:

-

Separate the product (radiolabeled or fluorescent glucosylceramide) from the unreacted substrate using a suitable method (e.g., liquid-liquid extraction or chromatography).

-

Quantify the amount of product formed using a scintillation counter or fluorescence plate reader.

-

-

Data Analysis:

-

Plot the enzyme activity (product formation) against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Below is a graphical representation of the experimental workflow.

Caption: Workflow for Determining the IC50 of this compound.

References

- 1. Miglustat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Miglustat - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bio-techne.com [bio-techne.com]

An In-depth Technical Guide to the Discovery and Synthesis of N-butyldeoxynojirimycin Hydrochloride

Abstract

N-butyldeoxynojirimycin (NB-DNJ), known clinically as Miglustat (B1677133), is an iminosugar that functions as a potent inhibitor of glucosylceramide synthase. Initially investigated for its antiviral properties, its mechanism of action led to its development as a cornerstone of substrate reduction therapy (SRT) for lysosomal storage disorders, most notably Gaucher disease type 1. This document provides a comprehensive technical overview of the discovery, mechanism of action, and detailed synthetic routes for N-butyldeoxynojirimycin and its hydrochloride salt, intended for professionals in the fields of chemical synthesis and drug development.

Discovery and Development

The journey of N-butyldeoxynojirimycin (NB-DNJ) began with research into the antiviral properties of iminosugars. The parent compound, 1-deoxynojirimycin (B1663644) (DNJ), is a naturally occurring glucose analogue that inhibits α-glucosidases located in the endoplasmic reticulum.[1][2] These enzymes are critical for the correct folding of viral envelope glycoproteins, such as HIV gp120.[3] Early studies in the 1990s explored NB-DNJ, an N-alkylated derivative of DNJ, as a potential anti-HIV agent.[4][5]

However, a pivotal discovery shifted its therapeutic trajectory. Researchers found that while DNJ itself was not a strong inhibitor, its N-butyl and N-hexyl derivatives were potent inhibitors of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase).[6][7] This enzyme catalyzes the first committed step in the biosynthesis of all glucosylceramide-based glycosphingolipids.[1][8] This finding established a new therapeutic principle: Substrate Reduction Therapy (SRT). The rationale is that by partially inhibiting the synthesis of glycosphingolipids, the rate of their accumulation in lysosomes can be slowed to a level that the deficient lysosomal enzyme (e.g., β-glucocerebrosidase in Gaucher disease) can manage.[8][9] This approach offered the first oral treatment for Gaucher disease, leading to the approval of Miglustat (Zavesca®) for patients for whom enzyme replacement therapy is not suitable.[5][8]

Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis

N-butyldeoxynojirimycin functions as a competitive and reversible inhibitor of glucosylceramide synthase.[5] This enzyme transfers a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide, which is the foundational precursor for the synthesis of hundreds of more complex glycosphingolipids, including globosides and gangliosides.

In lysosomal storage disorders like Gaucher or Niemann-Pick type C disease, a genetic defect in a specific lysosomal hydrolase leads to the pathological accumulation of these lipids. By inhibiting the initial synthase, NB-DNJ reduces the overall flux through this biosynthetic pathway, thereby decreasing the amount of substrate that reaches the compromised lysosome. In addition to its primary role in SRT, NB-DNJ has also been shown to act as a pharmacological chaperone for certain mutated forms of the acid β-glucosidase enzyme, aiding in their proper folding and transport.[9]

Chemical Synthesis of N-butyldeoxynojirimycin Hydrochloride

The synthesis of NB-DNJ typically starts from D-glucose or a protected derivative. Two prominent industrial routes include the reductive amination of a protected 1-deoxynojirimycin intermediate and the double reductive amination of a 1,5-dicarbonyl sugar derivative. The final free base is then converted to the hydrochloride salt for stability and formulation.

Synthesis Route 1: Reductive Amination of Protected 1-Deoxynojirimycin

This highly efficient route is common in industrial-scale production and starts from the advanced intermediate 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin, which can be prepared from D-glucose. The final two steps achieve a high overall yield.

Experimental Protocols

This protocol is adapted from a patented industrial process.

-

Reaction Setup: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (45 g, 0.08 mol) in methanol (B129727) (1575 mL), add n-butyraldehyde (21.6 g, 0.24 mol) and sodium cyanoborohydride (25.2 g, 0.4 mol).

-

Reaction: Maintain the reaction under stirring at a temperature of 25°C to 30°C until completion is confirmed by a suitable method (e.g., TLC or HPLC).

-

Quenching: Quench the reaction by adding 765 mL of 10% HCl in methanol, while maintaining the temperature between 25°C to 30°C.

-

Isolation: Cool the reaction mixture to 0°C to 5°C. Collect the resulting solid precipitate by filtration.

-

Purification: Wash the collected solid with diisopropylether and dry under vacuum to furnish the title compound.

-

Hydrogenolysis: Mix a solution of N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) in methanol (1000 mL) with 10% HCl solution in methanol (100 mL) and 10% Pd/C (50% wet, 10 g).

-

Reaction: Stir the mixture under a hydrogen atmosphere at 25°C to 30°C until the reaction is complete.

-

Workup: Filter the reaction mass to remove the catalyst. Remove the solvent from the filtrate by rotary evaporation to yield crude Miglustat hydrochloride.

-

Free Base Conversion: Dissolve the crude this compound (42 g, 0.16 mol) in methanol (420 mL) and add DBU (1,8-diazabicycloundec-7-ene) (34.1 mL).

-

Crystallization: Stir the reaction for approximately 2 hours. Concentrate the solution by removing methanol. Add dichloromethane (B109758) (900 mL) to the residue.

-

Isolation: Filter the resulting solid and dry to obtain crystalline Miglustat (free base).

-

Dissolution: Dissolve the purified N-butyldeoxynojirimycin free base (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Acidification: While stirring, add a solution of 1.0 M hydrochloric acid in a miscible solvent (e.g., diethyl ether or methanol) dropwise (1.0 equivalent).

-

Precipitation: The hydrochloride salt will typically precipitate from the solution. The precipitation can be enhanced by cooling the mixture or by adding a non-polar anti-solvent like diethyl ether.

-

Isolation: Collect the white solid precipitate by filtration, wash with a small amount of the anti-solvent (e.g., diethyl ether), and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of N-butyldeoxynojirimycin.

Table 1: Synthesis Yields and Product Purity

| Synthesis Step/Parameter | Starting Material | Method | Yield | Purity (Method) | Reference |

| Reductive Amination | Protected 1-DNJ HCl | n-Butyraldehyde, NaBH₃CN | 94% | >99.0% (HPLC) | |

| Debenzylation & Isolation | Protected NB-DNJ HCl | H₂, Pd/C; DBU, Crystallization | 75% | >99.5% (HPLC) | [8] |

| Overall Yield (Final 2 Steps) | Protected 1-DNJ HCl | As above | 71% | >99.5% (HPLC) | [8] |

| N-Alkylation | Protected 1-DNJ | Butyl methanesulfonate | 92% | Not specified | [An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin, Hilaris Publisher] |

| Deprotection | Protected NB-DNJ | Not specified | 83% | Not specified | [An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin, Hilaris Publisher] |

Table 2: Biological Activity (Inhibition Data)

| Target Enzyme/Virus | Species/System | IC₅₀ Value | Reference |

| UDP-glucose ceramide glucosyltransferase | Rat (recombinant) | 32 µM | |

| β-glucosidase 2 | Rat (recombinant) | 81 µM | |

| HIV-1 | Human PBMCs | 282 µM | |

| HIV-2 | Human PBMCs | 211 µM | |

| α-glucosidase I | In vitro assay | 17 nM (for a potent analogue) | [Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors, PubMed] |

Conclusion

N-butyldeoxynojirimycin (Miglustat) represents a significant success in the application of chemical synthesis to address rare genetic diseases. Its discovery as a potent inhibitor of glucosylceramide synthase has provided a vital oral therapeutic option for patients with Gaucher disease and other related disorders. The synthetic routes, particularly those optimized for industrial scale, demonstrate efficient chemical transformations that deliver a high-purity active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of iminosugars and the development of novel therapeutics based on substrate reduction.

References

- 1. datapdf.com [datapdf.com]

- 2. Three-step synthesis of l-ido-1-deoxynojirimycin derivatives by reductive amination in water, “borrowing hydrogen” under neat conditions and deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-butyl-1-deoxynojirimycin | Semantic Scholar [semanticscholar.org]

- 5. soc.chim.it [soc.chim.it]

- 6. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]

- 7. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

The Pharmacological Profile of Miglustat Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat (B1677133) hydrochloride, an N-alkylated iminosugar analogue of D-glucose, is a potent, competitive, and reversible inhibitor of the enzyme glucosylceramide synthase.[1][2] This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the rate of glycosphingolipid synthesis, miglustat acts as a substrate reduction therapy for certain lysosomal storage disorders. Initially developed as an anti-HIV agent, its clinical utility was ultimately established in the management of Type 1 Gaucher disease and Niemann-Pick disease Type C.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of miglustat hydrochloride, including its mechanism of action, enzyme inhibition kinetics, pharmacokinetics, clinical efficacy, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and drug development efforts.

Mechanism of Action

Miglustat's primary pharmacological effect is the inhibition of glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase), the enzyme responsible for the formation of glucosylceramide from ceramide and UDP-glucose.[2] This is the first committed step in the synthesis of a large family of glycosphingolipids (GSLs).[2] In lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C, the genetic deficiency of specific catabolic enzymes leads to the accumulation of their GSL substrates within lysosomes, causing cellular dysfunction and multi-systemic pathology.[2]

Miglustat therapy aims to restore the balance between the synthesis and degradation of GSLs. By partially inhibiting the initial synthetic step, the influx of GSLs into the catabolic pathway is reduced, thereby lessening the substrate burden on the deficient lysosomal enzymes.[2] This approach is known as Substrate Reduction Therapy (SRT) .

In addition to its primary target, miglustat also inhibits non-lysosomal glucosylceramidase and has been shown to inhibit α-glucosidases I and II, which are involved in the processing of N-linked glycoproteins in the endoplasmic reticulum.[1][5]

Signaling Pathways

The primary signaling consequence of miglustat action is the downstream reduction of complex glycosphingolipids. This can indirectly affect various cellular processes where GSLs act as signaling molecules or modulators of membrane protein function.

A notable secondary signaling pathway influenced by miglustat is the Transforming Growth Factor-β (TGF-β)/Smad pathway . In hepatic stellate cells, miglustat has been shown to suppress this pathway, which is implicated in liver fibrosis.[6] By inhibiting glucosylceramide synthase, miglustat may reduce the production of ceramide, a lipid that can activate the TGF-β/Smad pathway, thereby mitigating fibrotic processes.[6]

There is also evidence to suggest that miglustat may modulate intracellular calcium homeostasis , potentially by reducing the accumulation of sphingosine, which can inhibit lysosomal calcium uptake.[7]

Below is a diagram illustrating the primary mechanism of action of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Miglustat - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Miglustat improves purkinje cell survival and alters microglial phenotype in feline Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]

- 6. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro and In Vivo Effects of Miglustat Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a potent reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the synthesis of most glycosphingolipids.[1][2] This mechanism of action, known as substrate reduction therapy (SRT), has positioned Miglustat as a key therapeutic agent in the management of certain lysosomal storage disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Miglustat hydrochloride, with a focus on its pharmacological actions, experimental data, and the methodologies employed in its evaluation.

Mechanism of Action

Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase.[3] By blocking this enzyme, Miglustat reduces the rate of glycosphingolipid biosynthesis.[3] This reduction in substrate levels allows the residual activity of deficient lysosomal enzymes, such as glucocerebrosidase in Gaucher disease, to be more effective in clearing the accumulated substrate.[1] In addition to its primary target, Miglustat has also been shown to inhibit other enzymes, including α-glucosidases I and II.[2]

Signaling Pathways and Cellular Effects

The inhibition of glucosylceramide synthase by Miglustat initiates a cascade of downstream cellular effects. The primary consequence is the reduction of glucosylceramide, which in turn leads to decreased levels of more complex glycosphingolipids. This has significant implications for cellular processes where glycosphingolipids play a crucial role, including signal transduction and cell recognition.[2] Furthermore, studies suggest that Miglustat may indirectly modulate intracellular calcium homeostasis, a pathway implicated in the pathogenesis of Niemann-Pick type C (NP-C) disease.[4]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro and in vivo effects of this compound.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 5-50 µM | Glucosylceramide Synthase (GCS) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Study Population | Dosage | Key Efficacy Endpoints | Reference |

| Gaucher Disease Type 1 (Adults) | 100 mg three times daily | Improved liver and spleen volume, hemoglobin concentration, and platelet count. | [3][5] |

| Niemann-Pick Type C (Adults & Children ≥12 years) | 200 mg three times daily | Improved or stabilized horizontal saccadic eye movement (HSEM) velocity, swallowing capacity, and ambulatory index. | [6][7] |

| Gaucher Disease Type 3 (Adults & Children) | 200 mg three times daily (≥12 years) or body surface area-adjusted | No significant benefit on neurological manifestations, but potential positive effects on systemic disease (pulmonary function and chitotriosidase activity). | [8][9] |

Table 2: Summary of Clinical Trial Data for this compound

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

A common method for assessing GCS inhibition involves a cell-based assay.[10][11]

Caption: Workflow for in vitro GCS inhibition assay.

Detailed Methodology:

-

Cell Culture: Human promyelocytic leukemia (HL-60) cells are a suitable model as they actively synthesize glycosphingolipids. Cells are cultured in appropriate media and conditions until they reach a logarithmic growth phase.

-

Treatment: Cells are seeded into culture plates and treated with a range of this compound concentrations. A vehicle control (e.g., sterile water or PBS) is also included.

-

Incubation: The treated cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for the inhibition of GCS and subsequent changes in glycosphingolipid levels.

-

Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a biphasic solvent system, such as chloroform:methanol:water.

-

Glycosphingolipid Quantification: The extracted lipids are then analyzed to quantify the levels of glucosylceramide and other glycosphingolipids. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[8][9]

-

Data Analysis: The IC50 value is determined by plotting the percentage of GCS inhibition against the logarithm of the Miglustat concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Studies

Gaucher Disease Mouse Model:

-

Model: Chemically induced models using conduritol-B-epoxide (CBE) or genetic models are utilized.[12]

-

Treatment Protocol: Miglustat is typically administered orally. For example, in one study design, animals were fed a diet containing Miglustat (e.g., 2400 mg/kg/day).[13]

-

Outcome Measures: Efficacy is assessed by measuring the reduction in accumulated glucosylceramide in various tissues, particularly the liver, spleen, and brain, using LC-MS/MS.[14]

Niemann-Pick Type C (NP-C) Mouse Model:

-

Model: The Npc1 mutant mouse is a widely used model that recapitulates many features of human NP-C disease.[15][16]

-

Treatment Protocol: Miglustat is administered orally, often mixed with powdered chow.

-

Outcome Measures: Therapeutic benefit is evaluated by assessing the delay in the onset of neurological symptoms, improvement in motor function, and increased lifespan. Histological analysis of brain tissue is also performed to assess the reduction in glycosphingolipid storage.[17]

Clinical Trial Protocols

Gaucher Disease Type 1 (Maintenance Therapy):

-

Study Design: Open-label, randomized, controlled trial.[2]

-

Patient Population: Adult patients with stable type 1 Gaucher disease previously treated with enzyme replacement therapy (ERT).

-

Treatment Arms:

-

Switch to Miglustat monotherapy (e.g., 100 mg three times daily).

-

Continue ERT.

-

Combination of Miglustat and ERT.

-

-

Primary Endpoints: Changes in liver and spleen volume, hemoglobin levels, and platelet counts over a specified period (e.g., 6-12 months).[2]

Niemann-Pick Type C:

-

Study Design: Randomized, controlled study.[18]

-

Patient Population: Patients aged 12 years or older with a confirmed diagnosis of NP-C.

-

Treatment Arms:

-

Miglustat (e.g., 200 mg three times daily).

-

Standard care.

-

-

Primary Endpoint: Change in horizontal saccadic eye movement (HSEM) velocity over 12 months.[18]

-

Secondary Endpoints: Assessments of swallowing capacity, ambulation, and auditory acuity.[18]

Caption: Generalized clinical trial workflow for Miglustat.

Conclusion

This compound has demonstrated significant efficacy both in vitro and in vivo as a substrate reduction therapy for Gaucher disease and Niemann-Pick type C disease. Its well-characterized mechanism of action, supported by a growing body of quantitative data from preclinical and clinical studies, underscores its importance in the therapeutic landscape of lysosomal storage disorders. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of Miglustat and other substrate reduction therapies.

References

- 1. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 4. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. haematologica.org [haematologica.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GCS inhib News - LARVOL Sigma [sigma.larvol.com]

- 11. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 12. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Miglustat Hydrochloride for Substrate Reduction Therapy: A Technical Guide

Authored by Gemini

December 10, 2025

Introduction

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a cornerstone of substrate reduction therapy (SRT) for specific lysosomal storage disorders. As a synthetic analogue of D-glucose, its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1] By impeding this crucial enzymatic step, Miglustat effectively curtails the production of glucosylceramide, the precursor to the complex glycosphingolipids that accumulate pathologically in diseases such as Gaucher disease type 1 and Niemann-Pick disease type C.[1][2] This reduction in substrate levels allows the residual activity of the deficient lysosomal enzymes to more effectively clear the accumulated lipids, thereby alleviating the cellular pathology.[2] This technical guide provides an in-depth overview of Miglustat hydrochloride, including its chemical properties, mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols relevant to its study and application.

Chemical and Physical Properties

Miglustat is a white to off-white crystalline solid with a bitter taste.[3] It is highly soluble in water.[3]

| Property | Value | Reference(s) |

| Chemical Name | N-butyl-1,5-dideoxy-1,5-imino-D-glucitol | [3] |

| Molecular Formula | C₁₀H₂₁NO₄ | [3] |

| Molecular Weight | 219.28 g/mol | [3] |

| CAS Number | 72599-27-0 | [3] |

| Melting Point | 125-126 °C | [3] |

| IC₅₀ for Glucosylceramide Synthase | 10-50 µM | [3] |

Mechanism of Action: Substrate Reduction Therapy

The core principle of substrate reduction therapy with Miglustat is to balance the synthesis and degradation of glycosphingolipids in individuals with certain lysosomal storage disorders. In these conditions, a deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate, causing cellular dysfunction. Miglustat addresses this by inhibiting glucosylceramide synthase, the enzyme that catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. This is the first committed step in the synthesis of a large family of glycosphingolipids. By reducing the rate of synthesis of these lipids, the workload on the deficient degradative enzyme is lessened, leading to a decrease in the accumulation of the substrate within the lysosomes.[1][2]

Approved Indications

Miglustat is approved for the treatment of:

-

Type 1 Gaucher Disease: For adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a suitable option.[4]

-

Niemann-Pick Disease Type C (NP-C): For the treatment of progressive neurological manifestations in adult and pediatric patients.[5]

Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro Efficacy of Miglustat

| Parameter | Cell/Enzyme System | Concentration | Effect | Reference(s) |

| IC₅₀ | Glucosylceramide Synthase | 10-50 µM | Inhibition of enzyme activity | [3] |

| Glucosylceramide Storage Reversal | Tissue culture model of Gaucher disease | 5 - 50 µM | Reversal of glucosylceramide storage | [6] |

| GSL Depletion | H3K27 mutant diffuse midline glioma cells | 100 µM | Almost complete GSL depletion | [7] |

Table 2: Efficacy of Miglustat in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Normal Mice | 2400 mg/kg/day (fed) | 70% reduction in GSL levels in peripheral tissues | [6] |

| Niemann-Pick Type C Mice | Not specified | Reduced cerebellar pathology and storage of GM2 and GM3 gangliosides; delayed onset of neurological dysfunction; prolonged survival. | [8] |

| Feline Model of NP-C | Not specified | Decreased brain ganglioside accumulation; delayed onset and progression of neurological symptoms. | [8] |

Table 3: Clinical Efficacy of Miglustat in Gaucher Disease Type 1

| Clinical Trial | Patient Population | Dosage | Duration | Key Efficacy Endpoints and Outcomes | Reference(s) |

| Open-label, uncontrolled study | 28 adults with type 1 Gaucher disease | 100 mg three times daily | 12 months | - Spleen volume reduction: 19%- Liver volume reduction: 12%- Chitotriosidase level reduction: 16.4% | [9] |

| ZAGAL Project (Observational) | 28 patients switched from ERT | 100 mg three times daily | Up to 48 months | - Stable hemoglobin concentrations and platelet counts- Stable liver and spleen volumes- Improved disease severity biomarkers | [2][10] |

| Phase II, open-label trial | 36 patients stable on imiglucerase | 100 mg three times daily | 6 months (with extension) | - Stable liver and spleen volume in switched patients- Stable chitotriosidase activity- Maintained clinical endpoints in extension | [11] |

Table 4: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C

| Clinical Trial | Patient Population | Dosage | Duration | Key Efficacy Endpoints and Outcomes | Reference(s) |

| Randomized, controlled trial | 29 patients (≥12 years) and 12 children (<12 years) | 200 mg three times daily (adults, adjusted for BSA in children) | 12 months (with 1-year extension) | - Improved horizontal saccadic eye movement (HSEM) velocity- Improvement in swallowing capacity- Slower deterioration in ambulatory index | [12][13] |

| Observational retrospective cohort study | 66 patients | Not specified | Median 1.46 years | - Stabilization of neurological disease (ambulation, manipulation, language, swallowing) | [5][14] |

| Phase IV, post-approval study (China) | 17 patients | 100 mg twice daily to 200 mg three times daily | 52 weeks | - Increased mean saccadic peak acceleration and velocity- Improved or stabilized ambulation, manipulation, language, swallowing, and ocular movements | [15][16] |

Experimental Protocols

In Vitro Glucosylceramide Synthase Inhibition Assay

A common method to determine the inhibitory activity of Miglustat on glucosylceramide synthase involves a fluorometric assay.

Materials:

-

Glucosylceramide synthase (recombinant or from cell lysates)

-

Ceramide (substrate)

-

UDP-glucose (substrate)

-

This compound

-

Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)

-

Fluorogenic substrate for a coupled reaction or labeled substrate for direct measurement

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the glucosylceramide synthase enzyme to each well.

-

Add the different concentrations of Miglustat or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrates, ceramide and UDP-glucose.

-

Incubate the reaction for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the product formation using a microplate reader. The method of detection will depend on the substrate used (e.g., fluorescence of a cleaved product or radioactivity of a labeled product).

-

Calculate the percentage of inhibition for each Miglustat concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Miglustat concentration and fitting the data to a dose-response curve.

Animal Model Studies

Gaucher Disease Mouse Model:

-

Model: A commonly used model is the D409V/null mouse, which exhibits features of Gaucher disease.

-

Treatment Protocol: Miglustat can be administered orally, for example, mixed in the chow. Dosing will vary depending on the study but can be in the range of hundreds of mg/kg/day.

-

Efficacy Assessment:

-

Biochemical Analysis: Measurement of glucosylceramide levels in tissues such as the liver and spleen using methods like high-performance liquid chromatography (HPLC).

-

Histopathology: Immunohistochemical staining of tissue sections (e.g., liver, spleen) with markers for macrophages (e.g., CD68) to assess Gaucher cell infiltration.

-

Niemann-Pick Type C Mouse Model:

-

Model: The BALB/c-npc1nih mouse model is a standard for studying NP-C.[17]

-

Treatment Protocol: Miglustat can be administered via daily injections or in the chow.

-

Efficacy Assessment:

-

Behavioral Tests: Assessment of motor coordination and balance using tests like the accelerod.

-

Neuropathological Analysis: Examination of brain tissue for Purkinje cell loss and accumulation of gangliosides (e.g., GM2 and GM3).

-

Survival Studies: Monitoring the lifespan of treated versus untreated mice.

-

Clinical Trial Methodologies

Gaucher Disease Type 1 Clinical Trials:

-

Study Design: Typically open-label, sometimes with a comparator arm (e.g., continued ERT).

-

Inclusion Criteria: Adults with a confirmed diagnosis of mild to moderate type 1 Gaucher disease, often for whom ERT is not an option.

-

Primary Endpoints:

-

Organ Volume: Reduction in liver and spleen volume measured by magnetic resonance imaging (MRI).[3] A semi-automated segmentation algorithm followed by manual correction is often employed for precise volume determination.[3]

-

Hematological Parameters: Improvement in hemoglobin concentration and platelet counts.

-

-

Secondary Endpoints:

-

Biomarkers: Reduction in plasma chitotriosidase activity.

-

Bone Disease: Assessment of bone mineral density and bone pain.

-

Niemann-Pick Disease Type C Clinical Trials:

-

Study Design: Often randomized, controlled trials, though observational and open-label studies are also common due to the rarity of the disease.

-

Inclusion Criteria: Patients with a confirmed diagnosis of NP-C and evidence of progressive neurological symptoms.[16]

-

Primary Endpoint:

-

Secondary Endpoints:

Key Analytical Methods in Clinical Trials

Chitotriosidase Activity Assay: This is a fluorimetric assay used to measure the activity of the biomarker chitotriosidase in plasma or serum.

Protocol:

-

Collect plasma or serum from patients.

-

Incubate the sample with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetyl-chitotrioside (4MU-C3) or 4-methylumbelliferyl 4-deoxy-β-D-chitobiose (4MU-4dC2), in a citrate-phosphate buffer (pH 5.2) at 37°C.[2][18]

-

After a set incubation time, stop the reaction with a high pH buffer (e.g., glycine-NaOH, pH 10.8).[18]

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorimeter (excitation ~365 nm, emission ~450 nm).[18]

-

Calculate the enzyme activity, typically expressed in nmol/ml/h.[18]

MRI for Liver and Spleen Volumetry:

-

Imaging Protocol: Standardized MRI sequences, such as transverse T2-weighted, T1-weighted, and in/out-of-phase sequences, are performed.[3]

-

Volume Calculation: Spleen and liver volumes are determined by semi-automatically delineating the organ contours on the MRI slices using specialized software. This is often followed by manual correction by trained technicians to ensure accuracy.[3]

Saccadic Eye Movement Measurement:

-

Methodology: Video-oculography (VOG) is the standard method. Patients are asked to follow a series of target light spots on a screen while their eye movements are recorded by a camera.

-

Data Analysis: The recorded data is analyzed to calculate parameters such as saccadic peak velocity, latency (time to initiate the saccade), and gain (accuracy of the saccade).[12]

Conclusion

This compound represents a significant therapeutic advance for patients with Gaucher disease type 1 and Niemann-Pick disease type C. Its mechanism as a substrate reduction therapy, by inhibiting glucosylceramide synthase, targets the underlying pathophysiology of these disorders. The quantitative data from a range of preclinical and clinical studies demonstrate its efficacy in reducing substrate accumulation and improving clinical outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and build upon the understanding of this important therapeutic agent. Continued research into substrate reduction therapies like Miglustat holds promise for the development of new and improved treatments for a wider range of lysosomal storage disorders.

References

- 1. Application of Miglustat in Patients With Niemann-Pick Type C | DecenTrialz [decentrialz.com]

- 2. [Comparison and clinical application of two methods for determination of plasma chitotriosidase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 5. Amsterdam UMC Locatie AMC - Whole-body MRI in Gaucher disease; monitoring disease activity, early detection of complications and treatment decision-making (IMAGO study) [amc.nl]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. haematologica.org [haematologica.org]

- 11. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saccadic Eye Movement Characteristics in Adult Niemann-Pick Type C Disease: Relationships with Disease Severity and Brain Structural Measures | PLOS One [journals.plos.org]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chitotriosidase: a biomarker of activity and severity in patients with sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

Research applications for Miglustat in lysosomal storage diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat, an N-alkylated iminosugar, represents a significant therapeutic advancement in the management of certain lysosomal storage diseases (LSDs). As an inhibitor of glucosylceramide synthase, it functions via substrate reduction therapy (SRT), a strategy aimed at balancing the synthesis and degradation of glycosphingolipids in the face of enzymatic deficiencies. This technical guide provides an in-depth overview of the research applications of Miglustat, with a focus on its mechanism of action, clinical efficacy in Gaucher disease type 1 and Niemann-Pick disease type C, and its investigational use in Tay-Sachs and Sandhoff diseases. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support ongoing research and development efforts in this field.

Introduction to Miglustat and Substrate Reduction Therapy

Lysosomal storage diseases are a group of inherited metabolic disorders characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes, leading to cellular dysfunction and multi-systemic pathology.[1] The primary therapeutic strategies for many LSDs have historically focused on enzyme replacement therapy (ERT). However, the efficacy of ERT can be limited by factors such as poor penetration of the blood-brain barrier, immunogenicity, and the burden of intravenous infusions.[2]

Substrate reduction therapy (SRT) offers an alternative or complementary therapeutic approach.[1] Instead of replacing the deficient enzyme, SRT aims to decrease the biosynthesis of the accumulating substrate to a level that can be managed by the residual enzymatic activity.[2] Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule that competitively and reversibly inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3] By reducing the rate of glucosylceramide synthesis, Miglustat alleviates the pathological accumulation of its downstream metabolites.[3]

Mechanism of Action

Miglustat's primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is the precursor for the synthesis of a wide array of complex glycosphingolipids, including gangliosides and globo-series neutral glycosphingolipids. In LSDs such as Gaucher disease, Niemann-Pick type C disease, and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), the catabolism of these glycosphingolipids is impaired due to specific enzyme deficiencies. The resulting accumulation of these lipids in lysosomes leads to the cellular and clinical manifestations of these diseases. By inhibiting GCS, Miglustat reduces the influx of substrates into this metabolic pathway, thereby mitigating their lysosomal accumulation.[4]

Recent research also suggests that the therapeutic effects of GCS inhibition may extend beyond simple substrate reduction. The accumulation of glycosphingolipids can disrupt various cellular processes, including calcium homeostasis, autophagy, and inflammatory signaling.[5][6] By reducing the levels of these bioactive lipids, Miglustat may help to normalize these perturbed pathways.

Figure 1: Mechanism of Action of Miglustat.

Clinical Applications and Efficacy

Gaucher Disease Type 1

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide primarily in macrophages. Miglustat is approved for the treatment of adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy is not a therapeutic option.[3]

Table 1: Summary of Clinical Efficacy of Miglustat in Type 1 Gaucher Disease

| Parameter | Baseline (Mean ± SD) | Change after 12 months (Mean ± SD) | p-value | Reference |

| Spleen Volume (% of BW) | 1.9 ± 0.8 | -0.4 ± 0.3 | <0.001 | [7] |

| Liver Volume (% of BW) | 3.7 ± 1.1 | -0.5 ± 0.4 | <0.001 | [7] |

| Hemoglobin (g/dL) | 12.2 ± 1.6 | 0.7 ± 1.1 | 0.028 | [7] |

| Platelet Count (x10⁹/L) | 84 ± 35 | 13 ± 24 | 0.028 | [7] |

| Chitotriosidase (nmol/h/mL) | 10,870 ± 9,650 | -3,890 ± 4,320 | <0.001 | [7] |

Data from a pivotal open-label clinical trial in treatment-naïve patients.

Niemann-Pick Disease Type C (NPC)

Niemann-Pick disease type C is a neurovisceral lipid storage disorder characterized by impaired intracellular trafficking of cholesterol and accumulation of glycosphingolipids. Miglustat is the only approved disease-specific therapy for the progressive neurological manifestations of NPC.[8]

Table 2: Efficacy of Miglustat in Juvenile and Adult Patients with Niemann-Pick Disease Type C

| Parameter | Baseline (Mean ± SD) | Change after 12 months (Mean ± SD) | Change after 24 months (Mean ± SD) | Reference |

| Horizontal Saccadic Eye Movement Velocity (°/s) | 14.8 ± 7.9 | +1.1 ± 4.5 | +0.8 ± 5.6 | [8][9] |

| Ambulation Index (0-4 scale) | 1.8 ± 1.2 | -0.1 ± 0.6 | -0.1 ± 0.8 | [8][9] |

| Swallowing (Proportion improved/stable) | N/A | 86% | 93% | [8][9] |

Data from a randomized controlled trial and its open-label extension. A negative change in ambulation index indicates improvement.

Tay-Sachs and Sandhoff Diseases (GM2 Gangliosidoses)

Tay-Sachs and Sandhoff diseases are GM2 gangliosidoses caused by mutations in the HEXA and HEXB genes, respectively, leading to a deficiency of the enzyme β-hexosaminidase A and the accumulation of GM2 ganglioside, particularly in the brain. The use of Miglustat in these conditions is investigational. Clinical trials in late-onset Tay-Sachs disease did not demonstrate a significant clinical benefit.[10][11][12] However, research is ongoing, particularly in infantile and juvenile forms of the disease.[13][14]

Table 3: Investigational Use of Miglustat in Late-Onset Tay-Sachs Disease

| Parameter | Miglustat Group (Change over 12 mo) | Control Group (Change over 12 mo) | p-value | Reference |

| Manual Muscle Testing (Composite Score) | -0.11 | -0.09 | NS | [10] |

| Ambulation Index | +0.05 | +0.10 | NS | [10] |

Data from a 12-month randomized controlled study. NS = Not Significant.

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of GCS by compounds like Miglustat.

Materials:

-

Cell line expressing GCS (e.g., CHO, HEK293)

-

Cell culture medium and supplements

-

Test compound (e.g., Miglustat)

-

NBD-C6-ceramide (fluorescent substrate)

-

Bovine Serum Albumin (BSA)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., Miglustat) for 1-2 hours.

-

Prepare a working solution of NBD-C6-ceramide complexed with BSA in serum-free medium.

-

Remove the medium from the cells and add the NBD-C6-ceramide solution. Incubate for 2-4 hours at 37°C.

-

Wash the cells with ice-cold PBS to stop the reaction.

-

Extract the cellular lipids using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).

-

Dry the lipid extract under nitrogen and resuspend in a small volume of mobile phase.

-

Analyze the lipid extract by HPLC with fluorescence detection to separate and quantify NBD-C6-glucosylceramide and unreacted NBD-C6-ceramide.

-

Calculate the percentage of GCS inhibition at each concentration of the test compound relative to a vehicle-treated control.

Figure 2: Workflow for GCS Inhibition Assay.

Chitotriosidase Activity Assay

Chitotriosidase is a biomarker for macrophage activation and is markedly elevated in Gaucher disease. This fluorometric assay is used to monitor disease activity and response to therapy.[15][16]

Materials:

-

Patient plasma or serum samples

-

4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (substrate)

-

Citrate/phosphate buffer (pH 5.2)

-

Glycine/NaOH buffer (pH 10.6) (stop solution)

-

4-methylumbelliferone (standard)

-

Fluorometer

Procedure:

-

Prepare a standard curve using 4-methylumbelliferone.

-

Dilute plasma/serum samples in citrate/phosphate buffer.

-

Add the substrate solution to each sample and standard well.

-

Incubate the reaction at 37°C for 15-60 minutes.

-

Stop the reaction by adding the glycine/NaOH buffer.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the chitotriosidase activity in the samples based on the standard curve.

Quantification of Glycosphingolipids by LC-MS/MS

This method allows for the sensitive and specific quantification of various glycosphingolipid species in biological samples.[17][18][19][20]

Materials:

-

Plasma, cerebrospinal fluid, or tissue homogenate

-

Internal standards (isotopically labeled glycosphingolipids)

-

Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Add internal standards to the biological sample.

-

Perform a liquid-liquid or solid-phase extraction to isolate the glycosphingolipids.

-

Dry the lipid extract and reconstitute in an appropriate solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different glycosphingolipid species using a suitable LC column (e.g., HILIC).

-

Detect and quantify the glycosphingolipids using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Calculate the concentration of each glycosphingolipid species based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Figure 3: Miglustat Research & Development Workflow.

Assessment of Horizontal Saccadic Eye Movements (HSEM)

Abnormalities in saccadic eye movements are a key neurological feature of NPC.[21][22][23][24][25]

Methodology:

-

Apparatus: A computer-based system with a monitor for displaying visual targets and an eye-tracking device (e.g., infrared video-oculography).

-

Procedure: The patient is seated in front of the monitor with their head stabilized. Visual targets appear at different horizontal locations on the screen. The patient is instructed to look at the target as quickly and accurately as possible.

-

Data Acquisition: The eye-tracking system records the position of the eyes over time.

-

Analysis: The primary outcome measure is the peak velocity of the saccades. Other parameters that can be analyzed include saccadic latency (time from target appearance to eye movement initiation) and accuracy (how close the eye lands to the target).

Future Directions and Conclusion

Miglustat has established its role as a valuable therapeutic option for Gaucher disease type 1 and Niemann-Pick disease type C. Its oral administration and ability to cross the blood-brain barrier offer distinct advantages over other therapies. While its efficacy in GM2 gangliosidoses has been less clear, ongoing research may yet define a role for Miglustat, potentially as part of a combination therapy.

Future research will likely focus on:

-

Identifying biomarkers to predict which patients are most likely to respond to Miglustat.

-

Investigating the long-term effects of Miglustat on disease progression and quality of life.

-

Exploring the potential of Miglustat in other glycosphingolipid storage diseases.

-

Developing next-generation substrate reduction therapies with improved efficacy and safety profiles.

References

- 1. Substrate reduction therapy - Wikipedia [en.wikipedia.org]

- 2. ntsad.org [ntsad.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of an inhibitor of glucosylceramide synthase on glycosphingolipid synthesis and neurite outgrowth in murine neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. haematologica.org [haematologica.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Miglustat in late-onset Tay-Sachs disease: a 12-month, randomized, controlled clinical study with 24 months of extended treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. blugenes.org [blugenes.org]

- 13. medrxiv.org [medrxiv.org]

- 14. Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. mdpi.com [mdpi.com]

- 17. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Assessing Saccadic Eye Movements With Head-Mounted Display Virtual Reality Technology [frontiersin.org]

- 22. physiotutors.com [physiotutors.com]

- 23. Assessment of Saccadic Velocity at the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recording and interpretation of ocular movements: saccades, smooth pursuit, and optokinetic nystagmus [e-acn.org]

- 25. thieme-connect.com [thieme-connect.com]

The Role of Miglustat Hydrochloride in Gaucher Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder precipitated by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within the lysosomes of macrophages.[1] These lipid-engorged cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, and bone marrow, leading to a multisystemic clinical presentation that includes hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2]

Traditional treatment for Gaucher disease has centered on enzyme replacement therapy (ERT), which involves intravenous infusions of a recombinant GCase.[3] An alternative therapeutic strategy is substrate reduction therapy (SRT), which aims to decrease the biosynthesis of GlcCer to a level that can be managed by the residual endogenous GCase activity.[4] Miglustat (B1677133) hydrochloride (brand name Zavesca®), an N-alkylated imino sugar, is an orally administered small molecule inhibitor of glucosylceramide synthase, representing a cornerstone of SRT for Gaucher disease.[5][6] This document provides a detailed technical overview of the role of miglustat hydrochloride in the research and treatment of Gaucher disease.

Pathophysiology of Gaucher Disease

The fundamental defect in Gaucher disease lies in the inability to catabolize glucosylceramide, a glycosphingolipid, within the lysosome. In healthy individuals, GCase hydrolyzes GlcCer into glucose and ceramide. However, in Gaucher disease, the deficient activity of GCase leads to the progressive accumulation of GlcCer within macrophages, forming the characteristic Gaucher cells.[7] This accumulation triggers a cascade of inflammatory responses and contributes to the clinical manifestations of the disease. An alternative metabolic pathway can convert the accumulating GlcCer to glucosylsphingosine, a cytotoxic metabolite implicated in the neurological manifestations of some forms of Gaucher disease.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chitotriosidase Assay (Sendout) [testguide.labmed.uw.edu]

- 6. Imaging of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Miglustat Hydrochloride: A Deep Dive into its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders. Its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme that catalyzes the initial step in glycosphingolipid (GSL) biosynthesis. This targeted inhibition reduces the rate of GSL production, thereby alleviating the pathological accumulation of these lipids in cells. This technical guide provides an in-depth exploration of the cellular pathways affected by Miglustat hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.

Core Mechanism: Inhibition of Glycosphingolipid Biosynthesis

Miglustat's therapeutic efficacy stems from its function as a potent inhibitor of glucosylceramide synthase (GCS). By reducing the synthesis of glucosylceramide, the precursor for a vast array of complex GSLs, Miglustat effectively decreases the substrate load on deficient lysosomal enzymes, a therapeutic strategy known as substrate reduction therapy (SRT).[1][2][3] This approach is particularly beneficial for patients with residual enzyme activity.[3]

Quantitative Data: Glucosylceramide Synthase Inhibition

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 5-50 µM | Varies by cell type and assay | [4] |

| IC50 | 20-50 µM | Cell type and assay dependent | [5] |

Experimental Protocol: Glucosylceramide Synthase Activity Assay

This protocol outlines a common method for assessing the inhibitory effect of Miglustat on GCS activity.

1. Cell Culture and Treatment:

-

Culture target cells (e.g., human fibroblast cell lines) in appropriate media.

-

Treat cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include an untreated control.

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the total protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

4. GCS Activity Assay:

-

The assay is typically performed by measuring the incorporation of a radiolabeled sugar (e.g., UDP-[14C]glucose) into glucosylceramide.

-

Prepare a reaction mixture containing the cell lysate (as the source of GCS), a ceramide acceptor substrate, and the radiolabeled UDP-glucose.

-

For inhibitor studies, add Miglustat at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

5. Data Analysis:

-